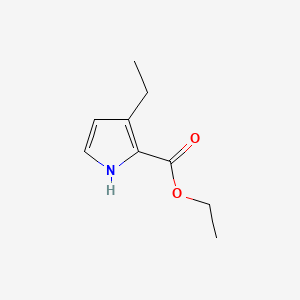
1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its ethyl ester functional group attached to the carboxylic acid moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the esterification of pyrrole-2-carboxylic acid. One common method is the reaction of pyrrole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester . Another approach involves the use of ethyl chloroformate and pyrrolylmagnesium bromide or pyrrolyllithium, followed by hydrolysis and re-esterification .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical reactions. The pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Ethyl 3,5-dimethyl-2-pyrrolecarboxylate
- Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Comparison: Compared to these similar compounds, 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to its specific ethyl substitution at the 3-position of the pyrrole ring.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
PCHHGQICKZNXND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


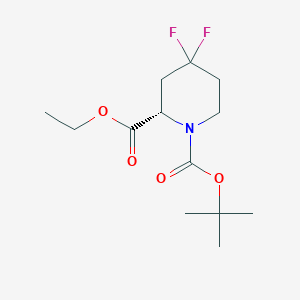
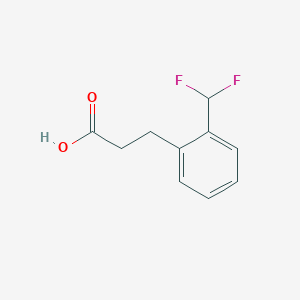
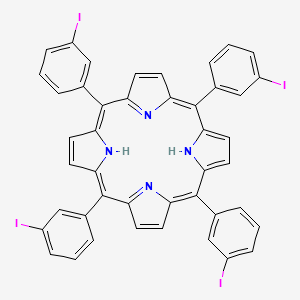
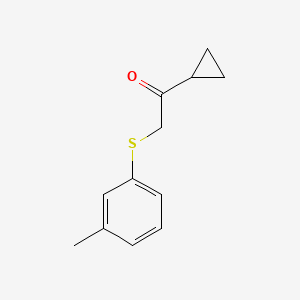
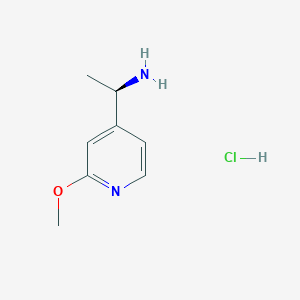
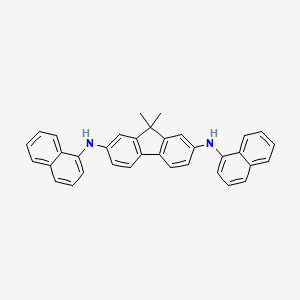
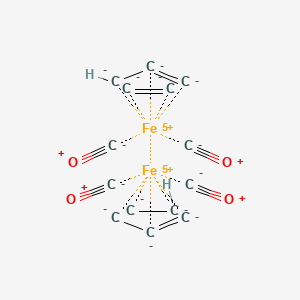
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)

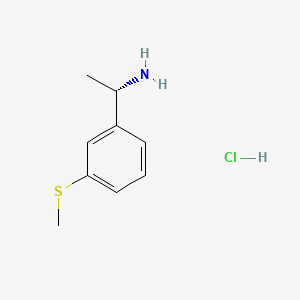
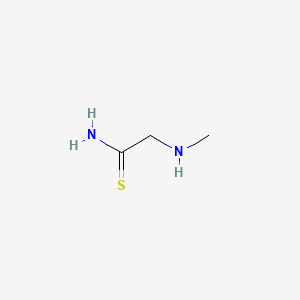
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
